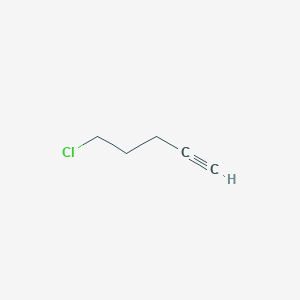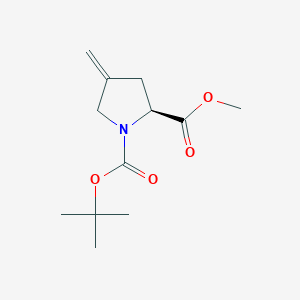
5-Chlor-1-pentin
Übersicht
Beschreibung
5-Chloro-1-pentyne is a compound that is structurally related to various acetylenic compounds and has been the subject of research due to its interesting chemical properties and reactions. Although the provided papers do not directly discuss 5-Chloro-1-pentyne, they do provide insights into similar compounds which can help infer some of the characteristics and behaviors of 5-Chloro-1-pentyne.
Synthesis Analysis
The synthesis of compounds related to 5-Chloro-1-pentyne has been explored in different contexts. For instance, the base-catalyzed cycloisomerization of 5-cyano-pentyne derivatives has been developed, which is a reaction that could potentially be applied to 5-Chloro-1-pentyne for the synthesis of novel organic structures . This process is metal-free and atom-economic, indicating that similar methods could be used for the efficient synthesis of 5-Chloro-1-pentyne derivatives.
Molecular Structure Analysis
The molecular structure of compounds similar to 5-Chloro-1-pentyne has been studied using various techniques. For example, the crystal structure of a compound with a 1-pentyne moiety was determined using wide-angle X-ray diffraction (WAXD), transmission electron microscope (TEM), and atom force microscope (AFM) . These techniques could be applied to 5-Chloro-1-pentyne to gain detailed insights into its molecular structure and crystalline properties.
Chemical Reactions Analysis
Chemical reactions involving acetylenic compounds like 5-Chloro-1-pentyne can be complex. One study investigated the inactivation of cytochromes P450 by 5-phenyl-1-pentyne, a compound structurally related to 5-Chloro-1-pentyne . The study found that the reaction was NADPH- and time-dependent, following pseudo-first-order kinetics. This suggests that 5-Chloro-1-pentyne could also participate in similar biochemical reactions, potentially leading to the formation of heme adducts.
Physical and Chemical Properties Analysis
The physical and chemical properties of polymers derived from acetylenic compounds have been analyzed, providing insights into the solubility and supramolecular organization of these materials . By studying related compounds, such as poly(4-methyl-2-pentyne), researchers can infer the potential properties of polymers derived from 5-Chloro-1-pentyne, such as their solubility in organic solvents and their structural configurations.
Wissenschaftliche Forschungsanwendungen
Synthese von Pyrazolen
5-Chlor-1-pentin: wird in der kupferkatalysierten Synthese von Pyrazolen verwendet, einer Klasse organischer Verbindungen mit bedeutenden pharmazeutischen Anwendungen . Pyrazole sind bekannt für ihre entzündungshemmenden, schmerzlindernden und fiebersenkenden Eigenschaften. Die Reaktivität der Verbindung mit α-Diazoestern unter Kupferkatalyse bildet den Pyrazolring, eine Kernstruktur in verschiedenen therapeutischen Wirkstoffen.
Organozinn-Chemie
Diese Verbindung dient als Vorläufer bei der Synthese von 5-Chlor-2-trimethylstannyl-1-penten . Diese Reaktion beinhaltet die Verwendung von Me3SnCu.Me2S, was seine Rolle in der Organozinn-Chemie hervorhebt. Organozinnverbindungen werden in der PVC-Stabilisierung, in landwirtschaftlichen Chemikalien und als Antifoulingmittel in Schiffsanstrichen verwendet.
Analytische Chemie
In der analytischen Chemie kann This compound aufgrund seines unterschiedlichen Siedepunkts und Brechungsindex als Standard- oder Referenzverbindung in der Chromatographie verwendet werden . Seine Eigenschaften ermöglichen die Kalibrierung von Instrumenten und die Validierung analytischer Methoden.
Thermophysikalische Eigenschaftsforschung
Die gut dokumentierten thermophysikalischen Eigenschaften der Verbindung, wie z. B. Siedetemperatur und kritische Temperatur, machen sie zu einem wertvollen Forschungsobjekt auf dem Gebiet der Thermodynamik . Forscher können ihre Phasenwechsel-Daten und andere verwandte thermophysikalische Eigenschaften untersuchen, um das Verhalten ähnlicher organischer Verbindungen zu verstehen.
Gefahrstoffforschung
This compound: wird als brennbare Flüssigkeit mit potenziellen Hautreizwirkungen eingestuft . Sie wird in der Forschung zur Lagerung, Handhabung und zum Transport von Gefahrstoffen eingesetzt. Diese Forschung ist entscheidend für die Entwicklung von Sicherheitsvorkehrungen und Notfallmaßnahmen.
Safety and Hazards
5-Chloro-1-pentyne is highly flammable and can cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
5-Chloro-1-pentyne, also known as 5-Chloropent-1-yne, is a chemical compound with the formula HC≡CCH2CH2CH2Cl It’s known to be used in the synthesis of other compounds .
Mode of Action
It has been used in the synthesis of 5-chloro-2-trimethylstannyl-1-pentene by reacting with me3sncuMe2S . It has also been used with α-diazoesters in a copper-catalyzed synthesis of pyrazoles .
Biochemical Pathways
Its use in the synthesis of other compounds suggests that it may play a role in various chemical reactions .
Result of Action
Its primary use in the synthesis of other compounds suggests that its effects are likely to be seen in the resulting products of these reactions .
Action Environment
The action, efficacy, and stability of 5-Chloro-1-pentyne can be influenced by various environmental factors. For instance, it’s known to be a flammable liquid and should be handled with care . It’s recommended to be stored at a temperature of 2-8°C . These factors can impact the compound’s reactivity and effectiveness in chemical reactions.
Eigenschaften
IUPAC Name |
5-chloropent-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Cl/c1-2-3-4-5-6/h1H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFIKVWAAMKFQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065742 | |
| Record name | 1-Pentyne, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14267-92-6 | |
| Record name | 5-Chloro-1-pentyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14267-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pentyne, 5-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014267926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pentyne, 5-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Pentyne, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloropent-1-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.674 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















